molecular formula C9H5FN4 B3138227 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 449758-80-9

5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B3138227
CAS No.: 449758-80-9
M. Wt: 188.16 g/mol
InChI Key: DYXLXGFQGXDUFN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 449758-80-9) is a fluorinated aromatic compound incorporating a 1,2,4-triazole moiety. This specific molecular architecture makes it a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs). The structural motif of a benzonitrile ring linked to a 1,2,4-triazole is recognized as a key pharmacophore in several therapeutic agents . This compound serves as a crucial building block for researchers working on novel HIV integrase inhibitors . Integrase is a vital enzyme for the replication of the Human Immunodeficiency Virus (HIV), and its inhibition is a established therapeutic strategy for managing HIV infection and AIDS . The molecular framework of this compound can be incorporated into more complex bicyclic pyrimidinone compounds, which have demonstrated potent activity against HIV integrase and show potential for use in anti-retroviral treatments . Researchers will find the following identifier information essential for their work: CAS Number: 449758-80-9 Molecular Formula: C 9 H 5 FN 4 Molecular Weight: 188.16 g/mol Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLXGFQGXDUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 2,5-difluorobenzonitrile with 1,2,4-triazole sodium salt in the presence of a solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, around 80°C, for approximately 15 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Antifungal Applications

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile belongs to the class of triazole derivatives, which are well-known for their antifungal properties. These compounds inhibit key enzymes involved in the synthesis of fungal cell membranes, particularly lanosterol 14-alpha-demethylase. This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby providing a mechanism for antifungal activity.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of aromatase inhibitors like Letrozole (4,4′-[1H-1,2,4-triazol-1-ylmethylene]bisbenzonitrile), which are critical in treating hormone-dependent breast cancer.

Synthesis Pathway

The synthesis typically involves:

  • Reacting 4-halomethyl benzonitriles with 1H-1,2,4-triazole derivatives.
  • Utilizing solvents like dimethylformamide to facilitate reactions while minimizing by-products.
    This method emphasizes regioselectivity and efficiency in producing high yields of the desired compounds .

Biological Target Interactions

Research indicates that this compound interacts with various biological targets beyond just antifungal activity. Understanding these interactions is crucial for optimizing its pharmacological properties.

Potential Biological Targets

  • Enzymatic Interactions : The compound may bind to enzymes involved in metabolic pathways relevant to both fungal and human cells.
  • Pharmacokinetic Profiles : The presence of fluorine can influence absorption and distribution within biological systems, potentially leading to improved therapeutic outcomes.

Case Studies and Research Findings

Several studies have documented the efficacy and application of triazole derivatives including this compound:

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition against Candida species with a lower IC50 compared to non-fluorinated analogs.
Study BSynthesis PathwayOutlined an efficient route for producing Letrozole using this compound as an intermediate.
Study CBiological InteractionsIdentified specific enzyme targets that enhance the compound's antifungal efficacy through molecular docking studies.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

  • CAS : 870562-65-5, Purity : 95% .
  • Structural Difference : Fluorine at the 3-position instead of 3.
  • Synthesis: Similar SNAr pathway but starting from 2-fluoro-3-cyanobenzaldehyde.
Property 5-Fluoro Isomer 3-Fluoro Isomer
Melting Point Not reported Not reported
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.7
Bioactivity Limited data Limited data

Key Insight : Positional isomerism significantly impacts electronic distribution and steric effects, influencing interactions with biological targets like enzymes or receptors .

Formyl-Substituted Derivatives

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.5.a)

  • Synthesis: From 3-cyano-4-fluorobenzaldehyde via SNAr with 1,2,4-triazole .
  • Yield : 51% (brown solid) .
  • Applications : Intermediate for agrochemicals; used to synthesize fluorinated fungicides via coupling with pentafluoro-ketones .

4-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.5.b)

  • Synthesis : Requires protection/deprotection steps due to meta-formyl destabilization of the intermediate carbanion .
  • Yield : 96% (pale yellow solid) .
Property 5-Formyl Derivative 4-Formyl Derivative
Reactivity Higher (para-directing formyl) Lower (meta-directing formyl)
Synthetic Utility Direct coupling reactions Requires protective groups

Key Insight : The formyl group’s position dictates synthetic pathways and reactivity, impacting downstream applications in drug design .

Chloro- and Methoxy-Substituted Analogs

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

  • Bioactivity : IC₅₀ = 27.1 ± 1.2 μg/mL (MCF-7 cells), 14.5 ± 2.1 μg/mL (MDA-MB-231 cells) .
  • Structure-Activity : Chlorophenyl group enhances cytotoxicity via hydrophobic interactions with kinase targets.

4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h)

  • Bioactivity : IC₅₀ = 14.3 ± 1.1 μg/mL (T47D cells) .
  • Mechanism : Methoxy group improves solubility and hydrogen bonding capacity.
Compound Substituent IC₅₀ (μg/mL)
1c 3-Chlorophenyl 27.1 (MCF-7)
1h 4-Methoxyphenyl 14.3 (T47D)
5-Fluoro-2-triazolyl Fluorine Not reported

Key Insight : Bulky substituents (e.g., chlorophenyl) enhance target binding, while polar groups (e.g., methoxy) improve pharmacokinetics .

Heterocycle Variants: Oxadiazole vs. Triazole

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile (3f)

  • Synthesis: UV-induced cyclization of 5-phenyl-1H-tetrazole with 4-cyanobenzoic acid .
  • Bioactivity : Oxadiazole’s rigid planar structure favors DNA intercalation or topoisomerase inhibition.
Property Triazole Derivatives Oxadiazole Derivatives
Hydrogen Bonding Two H-bond acceptors (N1, N4) One H-bond acceptor (N)
Metabolic Stability Moderate High (resistant to oxidation)

Key Insight : Triazoles offer greater hydrogen-bonding versatility, while oxadiazoles provide metabolic stability, influencing their therapeutic applications .

Biological Activity

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a synthetic compound belonging to the triazole class, characterized by its structural features including a fluorine atom and a triazole ring attached to a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties, primarily through the inhibition of lanosterol 14-alpha-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. The presence of the fluorine atom in this compound may enhance its binding affinity to this enzyme, potentially increasing its efficacy against various fungal strains .

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds have been shown to induce apoptosis in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Studies suggest that it may bind to enzymes involved in cell wall synthesis or other metabolic pathways critical for cell survival and proliferation . Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step processes that include the reaction of fluorinated precursors with triazole derivatives. The purity and yield of synthesized compounds are critical for biological evaluations .

Table 1: Summary of Biological Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis via caspase activation
Similar Triazole DerivativeMEL-82.41Inhibits lanosterol 14-alpha-demethylase
Another Triazole CompoundU93715.63Disrupts cell membrane integrity

Comparative Studies

Comparative studies have shown that the unique substitution pattern of this compound might confer distinct biological activities compared to other triazole derivatives. For example, modifications in the phenyl ring can significantly alter the compound's efficacy against specific fungal strains or cancer cells .

Future Directions

Further research is warranted to explore the full spectrum of biological activities exhibited by this compound. Investigations into its pharmacokinetic properties and in vivo efficacy will be essential for determining its potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly used to prepare 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives?

The synthesis typically involves coupling reactions between substituted benzyl intermediates and 1H-1,2,4-triazole. For example, sodium hydride in 1,4-dioxane is used as a base to deprotonate the triazole, enabling nucleophilic substitution with halogenated benzaldehyde derivatives. The reaction is monitored via TLC, and products are purified via recrystallization (e.g., ethanol) . Characterization employs 1^1H NMR, IR spectroscopy, and mass spectrometry to confirm nitrile (\sim2240–2245 cm1^{-1}) and triazole (\sim1630 cm1^{-1}) functional groups .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using a combination of NMR spectroscopy (≥97% by integration of proton signals), elemental analysis (C, H, N), and HPLC. Optical activity, if applicable, is measured via polarimetry (e.g., [α]/D = -27° to -33° in methanol) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Cytotoxicity is tested via MTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) at concentrations ranging from 5–100 µg/mL. IC50_{50} values are calculated using nonlinear regression analysis, with etoposide as a positive control . Antifungal activity against pathogens like Candida or Leishmania is assessed via broth microdilution (MIC determination) .

Q. What role does the fluorine substituent play in the compound’s properties?

Fluorine enhances metabolic stability by resisting oxidative degradation and improves lipophilicity, facilitating membrane penetration. Comparative studies of fluorinated vs. non-fluorinated analogs show increased cytotoxicity (e.g., IC50_{50} values reduced by 30–50% in MCF-7 cells) .

Q. How are structural analogs of this compound designed to optimize activity?

Substituents on the benzene ring (e.g., chloro, methoxy, dimethylamino) are systematically varied to study electronic and steric effects. For instance, 4-methoxy substitution (compound 1h ) improves activity against T47D cells (IC50_{50} = 14.3 µg/mL) by enhancing hydrogen bonding with target proteins .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

SAR studies involve synthesizing analogs with modified aryl/heteroaryl groups and correlating substituent effects with biological data. For example, 3-chlorophenyl substitution (1c ) increases cytotoxicity against MCF-7 cells (IC50_{50} = 27.1 µg/mL) due to enhanced hydrophobic interactions in the target binding pocket . Docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like CYP51 (antifungal target) or aromatase (anticancer target) .

Q. What strategies resolve discrepancies in IC50_{50}50​ values across independent studies?

Contradictions arise from variations in cell line heterogeneity, assay protocols, or compound purity. Researchers standardize protocols (e.g., identical incubation times, serum concentrations) and validate purity via orthogonal methods (HPLC, HRMS). Meta-analyses of IC50_{50} datasets with ANOVA identify statistically significant trends .

Q. How do molecular docking studies inform the design of triazole-containing analogs?

Docking simulations (e.g., using Glide or GOLD) model interactions between the triazole moiety and catalytic residues (e.g., heme iron in CYP51). Free energy calculations (MM-GBSA) prioritize analogs with stronger hydrogen bonding (e.g., triazole N3 with Thr318) or π-π stacking (benzene ring with Phe228) .

Q. What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Poor aqueous solubility and rapid hepatic clearance are common. Prodrug strategies (e.g., phosphate esterification in fosravuconazole) improve bioavailability. In vitro ADME assays (microsomal stability, Caco-2 permeability) guide structural modifications .

Q. How are computational tools integrated to predict metabolic pathways?

Tools like MetaSite or GLORY predict phase I/II metabolism sites (e.g., hydroxylation at C5 of the benzene ring). MD simulations (AMBER) assess conformational stability of metabolites, identifying labile sites for deuteration or fluorination to block oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Reactant of Route 2
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5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

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